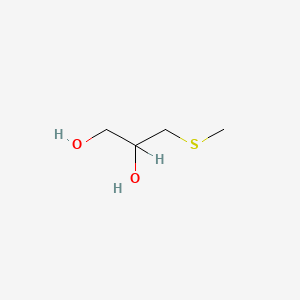

3-METHYLTHIO-1,2-PROPANEDIOL

Description

BenchChem offers high-quality 3-METHYLTHIO-1,2-PROPANEDIOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-METHYLTHIO-1,2-PROPANEDIOL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIHXPKPLPKPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945205 | |

| Record name | 3-(Methylsulfanyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22551-26-4 | |

| Record name | 3-(Methylthio)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22551-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiopropane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulfanyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 3-METHYLTHIO-1,2-PROPANEDIOL

CAS: 22551-26-4 Formula: C₄H₁₀O₂S Molecular Weight: 122.19 g/mol [1][2]

Executive Summary

3-Methylthio-1,2-propanediol (MTP) is a bifunctional organosulfur compound characterized by a terminal methylthio ether group and a vicinal diol moiety. This unique structural motif bridges the gap between lipophilic sulfur chemistries and hydrophilic polyol reactivities. MTP serves as a critical intermediate in the synthesis of sulfur-containing phospholipid analogs, functionalized hydrogels, and complex flavor compounds exhibiting savory/meaty profiles. This guide details its physicochemical properties, synthetic pathways, and reactivity profiles for research and industrial applications.

Molecular Identity & Structural Analysis

MTP exists as a chiral molecule due to the stereocenter at the C2 position. While often supplied as a racemate for industrial applications, the enantiopure forms are sought for stereoselective pharmaceutical synthesis.

| Parameter | Detail |

| IUPAC Name | 3-(Methylsulfanyl)propane-1,2-diol |

| Common Synonyms | 1,2-Dihydroxy-3-methylthiopropane; Thioglycerol methyl ether |

| CAS Number | 22551-26-4 |

| InChI Key | FXIHXPKPLPKPJH-UHFFFAOYSA-N |

| SMILES | CSCC(O)CO |

| Functional Groups | Thioether (Sulfide), Primary Alcohol, Secondary Alcohol |

Physicochemical Profile

The following data represents the standard physical constants for high-purity (>98%) MTP.

| Property | Value | Condition/Note |

| Physical State | Liquid | Viscous, clear to pale yellow |

| Density | 1.16 g/mL | @ 20°C |

| Refractive Index ( | 1.5140 – 1.5160 | High refractive nature due to sulfur |

| Boiling Point | >200°C (Predicted) | High BP due to hydrogen bonding of diol |

| Solubility | High | Water, Ethanol, Methanol, DMSO |

| Solubility | Moderate/Low | Diethyl ether, Hexane |

| Odor Profile | Sulfurous, Savory, Meaty | Characteristic of thioethers; lower volatility than methanethiol |

Synthesis & Production Methodologies

The synthesis of MTP primarily relies on the nucleophilic attack of a thiolate anion on a three-carbon precursor. Two dominant pathways exist: the ring-opening of glycidol and the nucleophilic substitution of 3-chloro-1,2-propanediol.

Protocol A: Nucleophilic Substitution (Chlorohydrin Route)

This method utilizes 3-chloro-1,2-propanediol (3-MCPD) as the electrophile. It is robust but requires careful pH control to prevent polymerization.

-

Reagents: 3-Chloro-1,2-propanediol (1.0 eq), Sodium Methanethiolate (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve sodium methanethiolate in ethanol under

atmosphere. -

Add 3-chloro-1,2-propanediol dropwise at 0°C to control exotherm.

-

Reflux for 4-6 hours. Monitor disappearance of alkyl chloride via TLC/GC.

-

Filter NaCl precipitate.

-

Remove solvent in vacuo and distill residue to yield MTP.

-

Protocol B: Epoxide Ring Opening (Glycidol Route)

This route is more atom-efficient and avoids salt formation, but involves handling the potentially unstable glycidol.

-

Reagents: Glycidol (1.0 eq), Methanethiol (1.1 eq), Catalytic Base (e.g., Triethylamine).

-

Mechanism: Regioselective attack of the thiol at the less hindered primary carbon of the epoxide.

Figure 1: Comparative synthetic pathways for 3-Methylthio-1,2-propanediol showing the chlorohydrin substitution and epoxide ring-opening routes.

Chemical Reactivity & Derivatization

MTP is a versatile scaffold. The sulfur atom is susceptible to oxidation, while the vicinal diol allows for protection or polymerization.

4.1 Oxidation Profiles

The thioether sulfur can be selectively oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using stoichiometric oxidants like hydrogen peroxide or m-CPBA. This is critical for tuning polarity in drug design.

4.2 Diol Protection

For synthetic schemes requiring modification of the sulfur tail without affecting the hydroxyls, the 1,2-diol can be protected as an acetonide (isopropylidene acetal).

Figure 2: Reactivity map illustrating orthogonal modification of the sulfur core and hydroxyl periphery.

Applications in Research & Industry

5.1 Flavor & Fragrance Chemistry

MTP acts as a precursor and a modifier in Maillard reaction systems. Upon heating with reducing sugars and amino acids, it degrades or dehydrates to form volatile sulfur compounds responsible for:

-

Meat/Broth Notes: Essential for vegan meat analogs.

-

Allium Profiles: Enhances onion/garlic nuances in soup bases.

5.2 Pharmaceutical Intermediates

-

Lipid Mimetics: Used to synthesize thiophospholipids where the glycerol backbone is modified to alter membrane stability or enzymatic degradation rates.

-

Hydrogels: The diol functionality allows incorporation into polyurethane or polyester backbones, creating sulfur-rich polymers with high refractive indices or specific metal-binding properties.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Hygroscopic. Store under inert gas (

or Ar) to prevent autoxidation of the sulfur to sulfoxides over time. -

PPE: Neoprene gloves and chemical splash goggles are mandatory. Work within a fume hood to manage potential sulfurous odors.

References

-

Thermo Scientific Chemicals. (2024).[3] 3-Methylthio-1,2-propanediol, 99% Product Specifications. Fisher Scientific.[3] Link

-

PubChem. (2025).[2] Compound Summary: 3-(Methylthio)-1,2-propanediol (CID 90802).[2][4] National Library of Medicine.[2] Link[2]

-

GuideChem. (2025). 3-METHYLTHIO-1,2-PROPANEDIOL CAS 22551-26-4 Technical Data. Link

-

Cheméo. (2025). Physical Properties of 1,2-Propanediol Derivatives. (Extrapolated data for diol backbone). Link

Sources

3-METHYLTHIO-1,2-PROPANEDIOL structural analysis

Topic: 3-METHYLTHIO-1,2-PROPANEDIOL: Structural Analysis & Characterization Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Analytical Chemists, and Process Development Scientists

Executive Summary

3-Methylthio-1,2-propanediol (CAS: 22551-26-4) represents a critical intersection between sulfur chemistry and polyol functionality. Often encountered as a volatile sulfur compound (VSC) in flavor chemistry or as a specialized intermediate in pharmaceutical synthesis, its characterization requires a distinct analytical strategy due to the competing reactivities of its thioether and vicinal diol moieties.

This guide provides a definitive structural analysis framework. Unlike generic protocols, this document focuses on the causality of analytical signals—explaining why specific spectral features arise and how to use them to validate purity, chirality, and structural integrity.

Part 1: Molecular Architecture & Physicochemical Profile

Before initiating wet-lab protocols, the analyst must establish the physicochemical baseline. MTP is an amphiphilic molecule; the thioether tail provides lipophilicity, while the vicinal diol headgroup confers water solubility.

Table 1: Physicochemical Constants

| Property | Value | Context for Analysis |

| CAS Number | 22551-26-4 | Primary identifier for regulatory searches. |

| Molecular Formula | Basis for High-Res MS (Exact Mass: 122.0402). | |

| Molecular Weight | 122.19 g/mol | Parent ion target in MS. |

| Boiling Point | ~110°C (at 0.5 mmHg) | High BP requires GC derivatization or high-vac distillation. |

| Chirality | Yes (C2 position) | Exists as (R) and (S) enantiomers; requires chiral HPLC/GC. |

| Solubility | Water, Ethanol, DMSO | Compatible with reversed-phase HPLC. |

Part 2: Synthetic Context & Impurity Profiling

To accurately analyze MTP, one must understand its origin. The dominant synthetic route involves the nucleophilic substitution of 3-chloro-1,2-propanediol with a methanethiolate salt. Understanding this mechanism is crucial for identifying specific process impurities.

Mechanism-Based Impurity Prediction

-

Starting Material Breakthrough: Unreacted 3-chloro-1,2-propanediol (detectable via Beilstein test or GC-MS).

-

Polymerization: Vicinal diols can oligomerize under acidic catalytic conditions.

-

Disulfide Formation: Oxidation of the sulfur moiety leads to dimerization.

Figure 1: Nucleophilic substitution pathway highlighting the origin of the target molecule and potential oxidative impurities.

Part 3: Structural Elucidation (The Core)

This section details the self-validating protocols for confirming the structure of MTP.

Nuclear Magnetic Resonance (NMR) Strategy

The NMR spectrum of MTP is distinct due to the shielding effects of the sulfur atom versus the deshielding oxygen atoms.

Protocol:

-

Solvent:

(Standard) or -

Internal Standard: TMS (0.00 ppm).

Assigned Shifts (

| Proton Group | Shift ( | Multiplicity | Integration | Structural Insight |

| S-CH3 | 2.10 - 2.15 | Singlet (s) | 3H | Diagnostic methylthio peak; confirms S-methylation. |

| S-CH2- | 2.65 - 2.75 | Doublet of Doublets (dd) | 2H | Diastereotopic protons adjacent to the chiral center. |

| -CH(OH)- | 3.75 - 3.85 | Multiplet (m) | 1H | The chiral center methine; coupling to both |

| -CH2(OH) | 3.55 - 3.70 | Multiplet (m) | 2H | Terminal hydroxymethyl group. |

| -OH | Variable | Broad Singlet | 2H | Disappears in |

Expert Insight: The splitting pattern of the

Mass Spectrometry (MS) Fragmentation

Direct injection ESI-MS or GC-MS (EI) is required.

Fragmentation Logic (EI, 70eV):

-

Molecular Ion (

): m/z 122 (often weak in alcohols). -

Base Peak: Look for alpha-cleavage relative to the sulfur or oxygen.

-

Diagnostic Loss:

-

m/z 75: Loss of

(47 amu). -

m/z 61: Loss of

fragment (cleavage at C-S bond). -

m/z 47:

cation (High abundance).

-

Part 4: Analytical Workflow & Quantification

To ensure data integrity, use the following decision tree for selecting the correct analytical method.

Figure 2: Analytical decision matrix. GC-FID is preferred for routine purity, while NMR is mandatory for lot release identity.

Quantification Protocol: GC-FID

-

Column: DB-WAX or equivalent polar column (to handle the diol).

-

Carrier: Helium, 1.0 mL/min constant flow.

-

Temp Program: 60°C (1 min)

10°C/min -

Internal Standard: 1-Octanol (distinct retention time, similar boiling point range).

-

Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS improves peak shape by capping the diol, preventing tailing.

Part 5: Metabolic Fate & Biological Context

MTP is not merely a synthetic construct; it is biologically relevant in the context of methionine metabolism.

-

Precursor Relationship: MTP is structurally related to Methional (3-methylthiopropanal). In biological systems (and food matrices), Strecker degradation of methionine can yield methional, which may be reduced to the alcohol (methionol) or oxidized. MTP represents a diol variant, often serving as a polar metabolite.

-

Flavor Chemistry: As a volatile sulfur compound, it contributes to savory, onion-like, or cabbage-like notes depending on concentration.

-

Toxicity Markers: In drug development, the presence of the thioether moiety requires screening for sulfoxide/sulfone metabolites (S-oxidation) by CYP450 enzymes.

References

Technical Guide: Stereochemical Engineering of 3-(Methylsulfanyl)propane-1,2-diol

Executive Summary

3-(Methylsulfanyl)propane-1,2-diol (CAS 22551-26-4), often referred to as 3-methylthio-1,2-propanediol, represents a critical chiral building block in the synthesis of sulfur-containing phospholipids, antifungal agents (e.g., substituted 1,3-dioxolanes), and functionalized hydrogels. While the racemic form is readily available, the pharmaceutical imperative for enantiopurity necessitates robust protocols for accessing the specific (

This guide provides a comprehensive technical workflow for the stereoselective synthesis and characterization of these isomers. It addresses the specific challenge of the Cahn-Ingold-Prelog (CIP) priority inversion that occurs during synthesis from the chiral pool, a common pitfall in the documentation of this molecule.

Part 1: Structural Analysis & Stereochemistry

The Molecule

The compound consists of a propane backbone with a vicinal diol moiety at C1/C2 and a methylthio ether at C3. The presence of the sulfur atom significantly alters the electronic and steric properties compared to its oxygen analog (glycerol).

-

IUPAC Name: 3-(Methylsulfanyl)propane-1,2-diol[1]

-

Chiral Center: C2

-

Enantiomers: (

)-isomer and (

The "Descriptor Switch" Warning

Researchers utilizing chiral glycidol as a starting material must be aware of a nomenclature artifact caused by the high atomic weight of sulfur.

-

Starting Material: In (

)-Glycidol, the hydroxymethyl group (-CH₂OH) has higher priority than the epoxide methylene (-CH₂-O-). -

Product: Upon ring opening with a thiomethoxide nucleophile, the new -CH₂SMe group (Sulfur, Z=16) takes priority over the -CH₂OH group (Oxygen, Z=8).

-

Result: Although the spatial arrangement of the chiral center at C2 remains undisturbed (no bond breaking at C2), the (

)-glycidol precursor yields the (

| Group Priority (C2 Center) | ( | 3-(Methylsulfanyl)propane-1,2-diol Product |

| Priority 1 | -O- (Epoxide Oxygen) | -OH (Hydroxyl) |

| Priority 2 | -CH₂OH | -CH₂SMe (Priority Increase) |

| Priority 3 | -CH₂- (Epoxide Methylene) | -CH₂OH (Priority Decrease) |

| Priority 4 | -H | -H |

Part 2: Synthetic Protocols

Route A: Chiral Pool Synthesis (Nucleophilic Ring Opening)

This is the preferred method for high-purity synthesis, utilizing commercially available (

Mechanism: Regioselective nucleophilic attack of the thiomethoxide anion at the less hindered C3 position of the epoxide.

Protocol: Synthesis of (

)-3-(Methylsulfanyl)propane-1,2-diol[1]

-

Precursor: (

)-(+)-Glycidol (>98% ee) -

Reagents: Sodium thiomethoxide (NaSMe), Methanol (MeOH), THF.

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried reaction vessel with anhydrous MeOH/THF (1:1 v/v) under

atmosphere. -

Nucleophile Activation: Add Sodium thiomethoxide (1.1 equiv). Stir at 0°C until fully dissolved.

-

Addition: Add (

)-Glycidol (1.0 equiv) dropwise over 30 minutes, maintaining temperature < 5°C to prevent polymerization. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor consumption of glycidol via TLC (SiO₂, EtOAc/Hexane) or GC-FID.

-

Quenching: Neutralize the alkoxide intermediate with Amberlyst-15 (H+ form) resin or dilute HCl to pH 7.

-

Workup: Filter resin/salts. Concentrate in vacuo.

-

Purification: Distillation (high vacuum) or Flash Chromatography (DCM/MeOH 95:5).

Yield Expectation: 85–92% Optical Purity: >98% ee (retention of optical purity from glycidol).

Route B: Enzymatic Kinetic Resolution

Used when starting from racemic 3-chloro-1,2-propanediol precursors or bulk racemic sulfide.

Enzyme System: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435). Acyl Donor: Vinyl Acetate (irreversible).

Protocol:

-

Dissolve racemic 3-(methylsulfanyl)propane-1,2-diol in MTBE (Methyl tert-butyl ether).

-

Add Vinyl Acetate (3.0 equiv) and CAL-B (20 mg/mmol substrate).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: The enzyme selectively acetylates the primary hydroxyl of one enantiomer (typically the

-isomer reacts faster, leaving the -

Separation: Separate the diol and the mono-acetate ester via column chromatography.

Part 3: Visualization of Workflows

The following diagrams illustrate the synthetic logic and the analytical decision matrix.

Caption: Figure 1. Dual pathways for accessing enantiopure 3-(methylsulfanyl)propane-1,2-diol via chemical synthesis (top) and enzymatic resolution (bottom).

Caption: Figure 2. Analytical decision tree for determining enantiomeric excess (ee%).

Part 4: Analytical Characterization & QC

To validate the synthesis, the following analytical parameters must be met.

Chiral HPLC Method

Direct separation of enantiomers is possible using polysaccharide-based stationary phases.

-

Column: Daicel Chiralpak AD-H or AS-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI) / ELSD (preferred).

-

Elution Order: Typically, the (

)-isomer elutes before the (

NMR Analysis (Mosher's Ester Method)

Due to the weak UV absorbance of the molecule, NMR derivatization is often more reliable for ee determination in early-stage research.

-

React the diol with (

)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine. -

Acquire ¹H NMR or ¹⁹F NMR.

-

The diastereomeric esters will show distinct chemical shifts for the -OCH₂- protons or the CF₃ group, allowing integration to calculate ee.

Physical Properties

| Property | Value / Observation |

| Molecular Formula | C₄H₁₀O₂S |

| Molecular Weight | 122.19 g/mol |

| Physical State | Colorless, viscous oil |

| Boiling Point | ~110–112°C at 0.5 mmHg |

| Odor | Characteristic sulfide odor (stench).[1][2] Handle in fume hood. |

| Solubility | Miscible with water, ethanol, THF. Immiscible with hexane. |

Part 5: Safety & Handling

CRITICAL: The methylsulfanyl group is a volatile sulfide.

-

Odor Control: All glassware and waste must be treated with a dilute bleach (sodium hypochlorite) solution before removal from the fume hood. This oxidizes the sulfide to the non-odorous sulfoxide/sulfone.

-

Skin Contact: Wear nitrile gloves. Sulfur compounds can permeate latex.

References

-

Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437–499. Link

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721–1754. Link

-

PubChem. (n.d.).[1] 3-(Methylthio)-1,2-propanediol (Compound Summary). National Library of Medicine.[1] Retrieved February 7, 2026. Link

-

Kamal, A., et al. (2008). Chemoenzymatic Synthesis of Enantiopure beta-Blockers. Tetrahedron: Asymmetry, 19(15), 1820–1828. (Demonstrates lipase resolution protocols for similar propane-1,2-diol backbones). Link

- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for HPLC method development on Chiralpak columns).

Sources

Conformational Analysis of 3-Methylthio-1,2-Propanediol: A Technical Framework

Executive Summary

This technical guide provides a rigorous structural analysis of 3-methylthio-1,2-propanediol (MTP) , a chiral vicinal diol with a thioether side chain. MTP represents a complex conformational landscape defined by the competition between strong classical hydrogen bonds (vicinal diol motif) and weaker, polarizability-driven sulfur interactions.

Understanding the conformation of MTP is critical for researchers in flavor chemistry (where it serves as a meat-flavor precursor) and pharmaceutical synthesis (as a methionine-mimetic intermediate). This guide moves beyond static structural representations, offering a dynamic analysis of rotameric populations, intramolecular forces, and a self-validating spectroscopic workflow.

Part 1: Structural Fundamentals & Theoretical Framework

The Conformational Challenge

MTP (

- (C1–C2): The vicinal diol core.

- (C2–C3): The thioether linkage.

- (C3–S): The methylthio orientation.

Unlike simple aliphatic chains, MTP is governed by two competing stabilizing forces:

-

Vicinal Diol H-Bonding: 1,2-diols strongly prefer a gauche orientation (

) to facilitate intramolecular hydrogen bonding ( -

The Sulfur "Gauch Effect": The sulfur atom is a "soft" Lewis base. While

hydrogen bonds are weaker than

Predicted Dominant Conformers

Based on physical organic principles of analogous 3-substituted-1,2-propanediols, the conformational landscape is stratified as follows:

| Rank | Conformer Type | Interaction Motif | Stability Rationale |

| 1 | G-G (Gauche-Gauche) | Maximizes strong H-bond; S atom anti to C1-OH avoids steric clash. | |

| 2 | G-G' (Stabilized) | Formation of a 5-membered ring involving Sulfur. Weaker than O-O H-bond but entropically favorable. | |

| 3 | Anti-Anti | None | Sterically minimized but lacks enthalpic stabilization from H-bonds. Dominates only in high-dielectric solvents ( |

Part 2: Computational Methodology (DFT/Ab Initio)

To rigorously define the MTP conformational ensemble, a multi-tiered computational approach is required. Standard force fields (MM2/MMFF) often fail to accurately model the diffuse electron density of sulfur.

Workflow Design

The following Graphviz diagram outlines the autonomous workflow for identifying global minima.

Caption: Figure 1. Hierarchical computational workflow for MTP analysis. Note the requirement for Dispersion Correction (D3) to account for Sulfur's polarizability.

Part 3: Spectroscopic Validation (NMR & IR)

Computational predictions must be validated against experimental observables. For MTP, Nuclear Magnetic Resonance (NMR) is the gold standard.

Vicinal Coupling Constants ( )

The Karplus equation correlates the coupling constant

-

Small

(2–4 Hz): Indicates a gauche relationship (protons at ~60°). -

Large

(8–11 Hz): Indicates an anti relationship (protons at ~180°).

Protocol:

-

Acquire

NMR in -

Acquire

NMR in -

The Delta (

): A significant shift in

Infrared Spectroscopy (IR) Dilution Study

To distinguish intramolecular (unimodal) from intermolecular (concentration-dependent) H-bonding:

-

Method: Record FTIR spectra of MTP in

at decreasing concentrations (0.1 M -

Signal: A sharp band at 3550–3600 cm⁻¹ that persists upon dilution confirms intramolecular H-bonding (likely the

interaction). A broad band at 3300-3400 cm⁻¹ that disappears indicates intermolecular aggregation.

Part 4: Synthesis & Sample Preparation

To ensure analytical accuracy, MTP must be synthesized with high purity, avoiding oxidation to the sulfoxide (

Synthesis Protocol (Nucleophilic Opening)

Reaction: 3-Chloro-1,2-propanediol + Sodium Methanethiolate

Step-by-Step Methodology:

-

Inert Atmosphere: Purge a 3-neck flask with

. Oxidation of the sulfur is the primary failure mode. -

Reagent Prep: Dissolve Sodium Methanethiolate (NaSMe, 1.1 eq) in anhydrous Ethanol at 0°C.

-

Addition: Dropwise add 3-chloro-1,2-propanediol (1.0 eq) over 30 minutes. Maintain temperature < 10°C to prevent polymerization.

-

Reflux: Warm to room temperature, then reflux gently (60°C) for 4 hours.

-

Workup:

-

Filter off NaCl precipitate.

-

Remove ethanol via rotary evaporation.

-

Crucial: Distill the residue under high vacuum (0.1 mmHg). MTP has a high boiling point; atmospheric distillation will cause thermal degradation.

-

-

Validation: Check for absence of

stretch in IR (~1050 cm⁻¹).

Part 5: Data Synthesis & Logical Pathways

The following decision tree illustrates how to interpret the combined data from Computation, NMR, and IR to assign the final conformation.

Caption: Figure 2. Logic gate for assigning the dominant conformer based on spectroscopic observables.

Final Conformational Landscape

Integrating the theoretical and experimental frameworks, the conformation of 3-methylthio-1,2-propanediol is characterized by:

-

High Flexibility: The

angle is more flexible than -

H-Bond Hierarchy: The

interaction is the primary stabilizing force. The sulfur atom acts as a secondary acceptor, stabilizing minor populations of alternative gauche forms, particularly where the -

Solvent Dependence: In water or DMSO, the specific intramolecular H-bonds are replaced by solvent interactions, and the population shifts toward the sterically favored anti conformers.

References

-

Conformational Analysis of Acyclic Compounds with Oxygen–Sulphur Interactions. Source: Canadian Journal of Chemistry.[1] Context: Establishes the "gauche effect" and polar interactions in 1-thio-2-propanol derivatives, serving as the primary analog for MTP. URL:[Link]

-

Hydrogen-Bonded Thiol Undergoes Unconventional Excited-State Intramolecular Proton-Transfer Reactions. Source: National Institutes of Health (PMC). Context: Provides critical data on the comparative strength of S-H...O vs O-H...S hydrogen bonds, confirming the "non-Pauling" nature of sulfur interactions. URL:[Link]

-

Conformational Stability and Intramolecular Hydrogen Bonding in 1,2-Ethanediol. Source: National Institutes of Health (PubMed). Context: foundational text on vicinal diol H-bonding (O-H...O) which is the dominant force in the MTP core. URL:[Link]

-

Thiols and Thioethers: Properties and Key Reactions. Source: Master Organic Chemistry. Context: Reference for the nucleophilic synthesis properties of thiolates used in the protocol section. URL:[Link]

Sources

Technical Guide: The Role of 3-Methylthio-1,2-Propanediol in Maillard & Synthetic Pathways

[1]

Executive Summary & Chemical Identity

3-Methylthio-1,2-propanediol (MTPD) is a bifunctional organosulfur compound that occupies a unique niche at the intersection of flavor chemistry (Maillard reaction) and pharmaceutical synthesis.[1] Unlike primary Maillard products (e.g., pyrazines, Strecker aldehydes), MTPD typically arises from secondary interactions between sulfur-donors (methionine degradation products) and lipid/glycerol breakdown intermediates.[1]

In drug development, MTPD is valued as a chiral building block, particularly for the synthesis of sulfoxides and as a precursor in the production of non-ionic X-ray contrast media.

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-(methylsulfanyl)propane-1,2-diol |

| CAS Number | 6317-42-6 |

| Molecular Formula | C |

| Molecular Weight | 122.19 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Odor Profile | Sulfurous, savory, onion-like, with fatty/creamy nuances (concentration-dependent) |

| Solubility | Miscible in water, ethanol; soluble in ether |

Mechanistic Pathways: Maillard & Lipid Interactions

MTPD formation in food systems is not a direct outcome of the Amadori rearrangement but rather a downstream convergence of the Maillard reaction (providing sulfur) and Lipid Oxidation/Glycerol degradation (providing the carbon backbone).

The Convergence Mechanism

-

Sulfur Source (Maillard/Strecker): The degradation of Methionine via the Strecker pathway yields Methional (3-methylthiopropanal). Further retro-Michael cleavage or thermal degradation of Methional releases Methanethiol (CH

SH) , a highly nucleophilic volatile.[1] -

Carbon Backbone (Lipid/Glycerol): Thermal processing of fats (triglycerides) releases glycerol, which dehydrates to Acrolein or oxidizes to Glycidol (2,3-epoxy-1-propanol).[1]

-

Nucleophilic Attack: The thiolate anion (CH

S

Pathway Visualization

The following diagram illustrates the convergence of the Methionine (Maillard) and Glycerol (Lipid) pathways.

Caption: Convergence of Maillard-derived Methanethiol and Lipid-derived Glycidol to form MTPD.

Experimental Protocols

For researchers requiring high-purity MTPD for reference standards or pharmaceutical intermediate studies, we recommend a controlled chemical synthesis over extraction from food matrices due to yield efficiency.[1]

Protocol A: Chemical Synthesis via Nucleophilic Substitution

Objective: Synthesize 3-methylthio-1,2-propanediol from 3-chloro-1,2-propanediol. Yield Target: >85% Purity: >98% (GC)

Reagents

-

3-Chloro-1,2-propanediol (3-MCPD): 110.5 g (1.0 mol)[1]

-

Sodium Methanethiolate (NaSMe): 20% aqueous solution (approx. 350 g)[1]

-

Solvent: Ethanol (absolute) or Water[1]

-

Extraction: Ethyl Acetate[1]

Step-by-Step Methodology

-

Preparation: Charge a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel with 1.0 mol of 3-MCPD.

-

Addition: Cool the flask to 0–5°C using an ice bath. Slowly add the Sodium Methanethiolate solution dropwise over 60 minutes. Note: The reaction is exothermic; maintain internal temperature <10°C to prevent polymerization.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 2 hours.

-

Heating: Heat the mixture to 50°C for 1 hour to drive the reaction to completion. Monitor via TLC (Silica gel, EtOAc:Hexane 1:1) or GC-MS until 3-MCPD is undetectable.[1]

-

Work-up:

-

Neutralize the solution to pH 7.0 using dilute HCl if necessary.

-

Remove excess water/ethanol under reduced pressure (rotary evaporator).[1]

-

Extract the residue with Ethyl Acetate (3 x 200 mL).

-

Dry the combined organic layers over anhydrous Na

SO

-

-

Purification: Filter and concentrate. Purify the crude oil via vacuum distillation (bp approx. 115–120°C at 0.5 mmHg) to obtain MTPD as a clear, viscous liquid.

Protocol B: Biocatalytic Resolution (Chiral Synthesis)

For drug development applications requiring enantiopure (R)- or (S)-MTPD.[1]

-

Biocatalyst: Candida parapsilosis (whole cell or lipase).[1][2]

-

Substrate: Racemic MTPD.

-

Mechanism: Asymmetric oxidation or kinetic resolution.

-

Reference: Candida species have been shown to derivatize diols to yield optically pure (R)-3-methylthio-1,2-propanediol with high stereoselectivity [1].[1][2]

Comparative Data Analysis

The following table contrasts MTPD with its structural analogs often found in the same Maillard systems.

| Compound | Structure | Odor Threshold (ppb in water) | Maillard Origin | Key Application |

| Methional | Aldehyde | 0.2 | Strecker Degradation (Primary) | Potato/Meat Flavor |

| Methionol | Alcohol | 10 - 50 | Reduction of Methional | Onion/Savory Flavor |

| MTPD | Diol | ~500 - 1000 * | Lipid-Sulfur Interaction | Flavor Modifier / Pharma Intermediate |

| DMDS | Disulfide | 0.3 - 12 | Methanethiol Oxidation | Sulfurous/Vegetable |

*Note: MTPD has a significantly higher threshold than Methional due to the hydrophilic diol group reducing volatility, making it more effective as a "mouthfeel" or "lingering" savory agent rather than a top-note.[1]

Safety & Toxicology (Drug Development Context)

When utilizing MTPD as a pharmaceutical intermediate (e.g., for iodinated contrast media):

-

Genotoxicity: MTPD is generally considered non-genotoxic, unlike its precursor 3-MCPD (a known carcinogen).[1] The substitution of the chlorine atom with the methylthio group significantly alters the toxicological profile.

-

Metabolism: In vivo, MTPD can be oxidized to the corresponding sulfoxide and sulfone.

-

Handling: Standard PPE (gloves, goggles) is required. Ensure adequate ventilation to manage sulfurous odors which can be detected at very low concentrations.

References

-

Biocatalytic Deracemization: Candida parapsilosis mediated synthesis of (R)-3-methylthio-1,2-propanediol.[1][2] Wisdom Library / Scientific Reviews. Link

-

Maillard-Sulfur Interactions: Formation of sulfur-containing volatiles in meat model systems.[1] Journal of Agricultural and Food Chemistry. Link

-

Synthesis Protocol: Method for preparation of 3-substituted-1,2-propanediols. Google Patents / USPTO. Link

-

Methionine Degradation: Volatile compounds from thermal reaction of methionine. ResearchGate.[3] Link

-

Chemical Properties: 3-Methylthio-1,2-propanediol CAS 6317-42-6 Data. BenchChem. Link

An In-depth Technical Guide to the Olfactory Properties of 3-(methylsulfanyl)propane-1,2-diol

Abstract

This technical guide provides a comprehensive framework for the characterization of the olfactory properties of 3-(methylsulfanyl)propane-1,2-diol. While direct sensory data for this specific molecule is not extensively documented in public literature, its structural similarity to other known sulfur-containing flavor and fragrance compounds suggests a potential for a complex and potent odor profile. This document outlines the necessary experimental designs, analytical methodologies, and data interpretation strategies required to thoroughly elucidate its sensory characteristics. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of novel flavor and aroma compounds.

Introduction: The Enigmatic Aroma of a Sulfur-Containing Diol

3-(Methylsulfanyl)propane-1,2-diol is a polyfunctional molecule containing both a sulfur moiety (a methylsulfanyl group) and a diol functional group.[1] Such structures are of significant interest in the field of flavor and fragrance chemistry due to the potent and often complex aromas associated with sulfur-containing organic compounds.[2] Thiols and other sulfur compounds are known to contribute significantly to the aromas of a wide variety of foods and beverages, often at exceptionally low concentrations (ng/L levels).[2][3]

While the olfactory profile of the closely related alcohol, 3-(methylthio)propanol (methionol), is well-documented as being "meaty," "sulfurous," "onion-like," and reminiscent of "sweet soup," the specific contribution of the diol functionality in 3-(methylsulfanyl)propane-1,2-diol to its aroma remains uncharacterized.[4] The presence of the hydroxyl groups can be expected to influence the molecule's polarity, volatility, and interaction with olfactory receptors, thereby potentially modulating its odor profile and potency.

This guide will provide a systematic approach to fully characterize the olfactory properties of 3-(methylsulfanyl)propane-1,2-diol, from initial chemical analysis to detailed sensory evaluation.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 3-(methylsulfanyl)propane-1,2-diol is fundamental to designing appropriate analytical and sensory experiments.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C4H10O2S | [1] |

| Molecular Weight | 122.19 g/mol | [1] |

| CAS Number | 22551-26-4 | [1] |

Synthesis Considerations

The synthesis of 3-(methylsulfanyl)propane-1,2-diol is crucial for obtaining a pure standard for analytical and sensory evaluation. While specific synthesis routes for this exact compound are not detailed in the provided search results, analogous syntheses of similar propanediols can provide a strategic starting point. For instance, the synthesis of 3-amino-1,2-propanediol often utilizes epichlorohydrin or glycerin chlorohydrin as a precursor.[5][6][7] A plausible synthetic route for 3-(methylsulfanyl)propane-1,2-diol could involve the reaction of a suitable C3 epoxide with methanethiol or its corresponding salt.

Analytical Characterization: Unveiling the Odor Profile

A multi-faceted analytical approach is essential to comprehensively define the olfactory properties of 3-(methylsulfanyl)propane-1,2-diol. Gas chromatography-olfactometry (GC-O) is the cornerstone of this process, allowing for the separation of the compound from any impurities and the direct sensory evaluation of its aroma as it elutes from the chromatographic column.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique is particularly well-suited for the analysis of potent sulfur compounds.[8][9][10][11]

Caption: Gas Chromatography-Olfactometry (GC-O) experimental workflow.

-

Inert Flow Path: Volatile sulfur compounds are notoriously reactive and can be lost through adsorption to active sites within the GC system.[10] Therefore, the use of an inert flow path, from the injector to the detector, is critical for accurate analysis.[10]

-

Specialized Column: A column specifically designed for sulfur compound analysis, such as an Agilent J&W DB-Sulfur SCD column, is recommended.[10] These columns offer low bleed and exceptional inertness, ensuring good peak shape and resolution for reactive sulfur compounds.[10]

-

Sulfur Chemiluminescence Detector (SCD): The SCD is a highly selective and sensitive detector for sulfur-containing compounds.[8][11] Its equimolar response to different sulfur compounds simplifies quantification.[8][11] This is crucial for correlating the perceived odor intensity with the actual concentration of the compound.

-

Olfactometry Port: The design of the olfactometry port should ensure that the eluent is adequately humidified to prevent nasal desiccation and maintain the sensitivity of the sensory panelists.

Determination of Odor Threshold

The odor threshold is the minimum concentration of a substance that can be detected by the human nose. This is a critical parameter for understanding the potency of an aroma compound.

A standardized method, such as ASTM E679-04, should be employed. This typically involves presenting a panel of trained sensory assessors with a series of increasing concentrations of the compound in a neutral solvent (e.g., water or mineral oil). The concentration at which a statistically significant portion of the panel can detect an odor is determined as the threshold.

Sensory Panel Evaluation: Describing the Aroma

While GC-O provides an initial characterization of the odor, a trained sensory panel is required for a detailed description of the aroma profile.

Quantitative Descriptive Analysis (QDA)

QDA is a robust methodology for generating a comprehensive sensory profile of a substance.

-

Panelist Selection and Training: Select a panel of individuals with demonstrated sensory acuity. Train them to identify and quantify a range of aroma attributes relevant to sulfur compounds (e.g., "meaty," "sulfurous," "oniony," "garlicky," "cooked vegetable," "sweet," "smoky").

-

Lexicon Development: Through exposure to reference standards, the panel will collaboratively develop a specific vocabulary (lexicon) to describe the aroma of 3-(methylsulfanyl)propane-1,2-diol.

-

Sample Evaluation: Panelists will independently rate the intensity of each attribute in the developed lexicon for a standardized solution of the compound.

-

Data Analysis: The intensity ratings are statistically analyzed to generate a quantitative sensory profile, often visualized as a "spider web" or "radar" plot.

Potential Olfactory Profile and Structural Analogs

Based on the known olfactory properties of structurally related compounds, we can hypothesize the potential aroma characteristics of 3-(methylsulfanyl)propane-1,2-diol.

| Compound | Structure | Reported Odor Profile | Source |

| 3-(Methylthio)propanol (Methionol) | CH₃S(CH₂)₃OH | Meaty, sulfurous, onion, sweet, soup, vegetable | [4] |

| 3-((L-Menthyl)oxy)propane-1,2-diol | Not structurally similar in terms of odor contribution | Minty, vanilla | [12] |

| 3-Chloro-propane-1,2-diol | ClCH₂CH(OH)CH₂OH | Faint, pleasant | [13] |

The presence of the methylsulfanyl group strongly suggests that 3-(methylsulfanyl)propane-1,2-diol will exhibit savory and sulfurous notes, similar to methionol.[4] The diol functionality, by increasing polarity and the potential for hydrogen bonding, may reduce the compound's volatility compared to methionol, which could impact its odor intensity and release from a food matrix.

Conclusion and Future Directions

This technical guide provides a rigorous and scientifically grounded framework for the comprehensive characterization of the olfactory properties of 3-(methylsulfanyl)propane-1,2-diol. The proposed methodologies, from GC-O analysis to trained sensory panel evaluation, will enable a detailed understanding of its aroma profile, potency, and potential applications in the flavor and fragrance industry. Future research should focus on the synthesis of a high-purity standard and the execution of the described analytical and sensory protocols. Furthermore, investigating the occurrence of this compound in natural products, particularly in foods known for their "meaty" or "savory" aromas, could provide valuable insights into its role in food flavor.

References

-

The Good Scents Company. (n.d.). methionol 3-(methylthio)propanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6850757, 3-((L-Menthyl)oxy)propane-1,2-diol. Retrieved from [Link]

-

Hamlet, C. G., et al. (2002). Occurrence of 3-chloro-propane-1, 2-diol (3-MCPD) and related compounds in foods: a review. Food Additives & Contaminants, 19(S1), 1-21. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90802, 3-(Methylthio)-1,2-propanediol. Retrieved from [Link]

-

Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Retrieved from [Link]

- Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.

-

WIPO Patentscope. (n.d.). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

-

ResearchGate. (n.d.). Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review. Retrieved from [Link]

-

Collin, S., et al. (2011). Combinatorial Synthesis and Sensorial Properties of Polyfunctional Thiols. Journal of Agricultural and Food Chemistry, 59(16), 8853-8865. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

-

Ben-Shalom, N., et al. (1993). Analysis of Sulfur Compounds by Capillary Column Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Chromatographic Science, 31(7), 281-286. Retrieved from [Link]

Sources

- 1. 3-(Methylthio)-1,2-propanediol | C4H10O2S | CID 90802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. methionol, 505-10-2 [thegoodscentscompany.com]

- 5. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 8. shimadzu.com [shimadzu.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. agilent.com [agilent.com]

- 11. academic.oup.com [academic.oup.com]

- 12. 3-((L-Menthyl)oxy)propane-1,2-diol | C13H26O3 | CID 6850757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-METHYLTHIO-1,2-PROPANEDIOL from glycerol

An Application Note for the Synthesis of 3-Methylthio-1,2-propanediol from Glycerol

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-methylthio-1,2-propanediol (3-MTPD) from glycerol, a renewable and cost-effective starting material derived from biodiesel production. The synthesis proceeds via an acid-catalyzed chlorination of glycerol to form the key intermediate, 3-chloro-1,2-propanediol (3-MCPD), followed by a nucleophilic substitution with sodium thiomethoxide. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed methodologies, mechanistic insights, and robust analytical validation protocols. We delve into the rationale behind experimental parameters, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Value of Glycerol Valorization

Glycerol, the primary byproduct of the burgeoning biodiesel industry, represents a significant and sustainable feedstock for the chemical industry.[1][2] Its conversion into value-added chemicals, a process known as glycerol valorization, is a cornerstone of modern green chemistry.[3] The target molecule, 3-methylthio-1,2-propanediol (PubChem CID: 90802), is a functionalized diol with potential applications as a specialty solvent, a building block in polymer synthesis, and an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[4]

This guide outlines a reliable and efficient pathway that transforms crude or purified glycerol into 3-MTPD. The strategy is bifurcated into two distinct, high-yielding steps:

-

Selective Chlorination: The conversion of glycerol to 3-chloro-1,2-propanediol (3-MCPD).

-

Nucleophilic Thiolation: The reaction of 3-MCPD with a methylthiolate source to yield the final product.

This approach leverages well-understood reaction mechanisms to provide a scalable and economically viable route to 3-MTPD.

Reaction Mechanisms and Scientific Rationale

A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and minimizing side-product formation.

Step 1: Acid-Catalyzed Chlorination of Glycerol

The selective chlorination of glycerol to 3-MCPD is achieved using a strong acid catalyst, such as a Brønsted acidic ionic liquid or concentrated hydrochloric acid.[5] The reaction proceeds via the protonation of one of glycerol's hydroxyl groups. The primary hydroxyl groups are sterically more accessible and electronically favored for protonation compared to the secondary hydroxyl group. Following protonation, the hydroxyl group is converted into a good leaving group (water), which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction.

For the chlorination of glycerol to 3-MCPD, it is proposed that the glycerol molecule is first protonated at the terminal (primary) hydroxyl group by a proton from the acid catalyst.[5] The resulting protonated glycerol is then attacked by a chloride anion to form 3-MCPD, with the concurrent formation of water.[5] Controlling the reaction temperature and catalyst loading is crucial to prevent over-chlorination, which leads to the formation of dichloropropanols (DCPs) such as 1,3-dichloro-2-propanol.[1][5]

Step 2: Nucleophilic Substitution of 3-MCPD

The second step involves the conversion of 3-MCPD to 3-MTPD via a classic bimolecular nucleophilic substitution (SN2) reaction. Sodium thiomethoxide (NaSMe) serves as a potent source of the nucleophilic thiomethoxide anion (CH₃S⁻). This strong nucleophile attacks the primary carbon atom bonded to the chlorine atom, displacing the chloride leaving group in a single, concerted step.

The choice of solvent is critical for an SN2 reaction. A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is often preferred as it can solvate the cation (Na⁺) while leaving the nucleophile relatively "bare" and highly reactive. Alternatively, a polar protic solvent like ethanol can be used, although reaction rates may be slightly slower due to solvation of the nucleophile. The reaction is typically exothermic and proceeds readily at or slightly above room temperature.

Visualized Synthetic Pathway and Workflow

The following diagrams illustrate the overall chemical transformation and the experimental process flow.

Figure 1: Overall synthetic pathway from Glycerol to 3-MTPD.

Figure 2: Detailed experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Hydrochloric acid is corrosive, and sodium thiomethoxide is corrosive and has a strong, unpleasant odor.

Protocol 1: Synthesis of 3-Chloro-1,2-propanediol (3-MCPD) from Glycerol

This protocol is adapted from methodologies employing Brønsted acidic ionic liquids, which have demonstrated high yields.[5]

Table 1: Reagents and Materials for 3-MCPD Synthesis

| Reagent/Material | Grade | Supplier | Notes |

| Glycerol (99.5%) | Reagent | Sigma-Aldrich | |

| [Bmim]HSO₄ (Ionic Liquid Catalyst) | Synthesis Grade | IoLiTec | Or other suitable Brønsted acid catalyst. |

| Hydrogen Chloride (Gas) | Anhydrous | Praxair | Use with appropriate gas handling equipment. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Chemical | For neutralization. |

| Ethyl Acetate | HPLC Grade | VWR Chemicals | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | EMD Millipore | For drying. |

| Round-bottom flask, condenser, gas inlet | - | - | Standard glassware. |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add glycerol (92.1 g, 1.0 mol) and the Brønsted acidic ionic liquid catalyst, [Bmim]HSO₄ (e.g., at a loading of 0.75 mol·kg⁻¹ of glycerol).[5]

-

Chlorination: Begin stirring the mixture and heat to 110 °C in an oil bath. Bubble anhydrous hydrogen chloride gas through the mixture at a steady, moderate rate. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within 12 hours, indicated by the consumption of glycerol.[5] A yield of over 81% for 3-MCPD can be expected at complete glycerol conversion.[5]

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude 3-MCPD can be purified by vacuum distillation to yield a clear, colorless liquid.

Protocol 2: Synthesis of 3-Methylthio-1,2-propanediol (3-MTPD)

This protocol is based on standard nucleophilic substitution principles, analogous to the synthesis of 3-amino-1,2-propanediol.[6][7]

Table 2: Reagents and Materials for 3-MTPD Synthesis

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloro-1,2-propanediol (3-MCPD) | From Protocol 1 | - | |

| Sodium Thiomethoxide (NaSMe) | 95% | Sigma-Aldrich | Handle with care; hygroscopic and odorous. |

| Ethanol (200 Proof) | ACS Reagent | Decon Labs | As solvent. |

| Deionized Water | - | - | For quenching. |

| Dichloromethane (DCM) | HPLC Grade | VWR Chemicals | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Chemical | For drying. |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the purified 3-MCPD (55.3 g, 0.5 mol) in ethanol (200 mL).

-

Nucleophilic Substitution: Cool the solution in an ice bath to 0-5 °C. In a separate flask, prepare a solution of sodium thiomethoxide (38.5 g, 0.55 mol, 1.1 equivalents) in ethanol (100 mL). Add the sodium thiomethoxide solution to the 3-MCPD solution dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the mixture again in an ice bath and slowly quench the reaction by adding deionized water (100 mL). A white precipitate of sodium chloride will form.

-

Filtration and Concentration: Filter the mixture to remove the precipitated NaCl. Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or vacuum distillation to afford 3-MTPD as a clear liquid.

Product Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compounds.

Table 3: Analytical Data for Characterization

| Analysis Technique | Intermediate (3-MCPD) | Final Product (3-MTPD) |

| Appearance | Colorless liquid | Colorless to pale yellow liquid |

| GC-MS | A distinct peak with a mass spectrum corresponding to C₃H₇ClO₂.[8][9] | A distinct peak with a mass spectrum corresponding to C₄H₁₀O₂S.[10] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~3.95 (m, 1H), ~3.70 (dd, 1H), ~3.60 (dd, 1H), ~3.55 (dd, 1H), ~2.80 (br s, 2H, -OH) | ~3.80 (m, 1H), ~3.70 (dd, 1H), ~3.50 (dd, 1H), ~2.65 (d, 2H), ~2.50 (br s, 2H, -OH), 2.15 (s, 3H, -SCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~70.5 (-CHOH-), ~64.0 (-CH₂OH), ~46.0 (-CH₂Cl) | ~71.0 (-CHOH-), ~65.0 (-CH₂OH), ~38.0 (-CH₂S-), ~16.0 (-SCH₃) |

| IR (neat, cm⁻¹) | 3350 (br, O-H), 2940 (C-H), 1050 (C-O), 750 (C-Cl) | 3380 (br, O-H), 2920 (C-H), 1430 (S-CH₃), 1040 (C-O) |

Note: NMR and IR spectral data are predicted values based on the structures and should be confirmed experimentally. Analytical methods for detecting propanediols and their derivatives often involve GC-MS.[11][12]

References

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

- CN109867587B - Preparation method of 3-chloro-1,2-propanediol.

-

CN104610074A - Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope. [Link]

-

Synthesis of Epichlorohydrin from Glycerol. Hydrochlorination of Glycerol. Chemical Engineering Transactions. [Link]

-

Microbial Conversion of Glycerol Into 1,3‐Propanediol by Fermentation: Review of Fundamentals and Operational Strategies. PMC - PubMed Central. [Link]

-

Formation of 3-Chloro-1,2-propanediol in a Model Reaction of Triglyceride and Sodium Chloride. Journal of the Chinese Cereals and Oils Association. [Link]

-

Progress in Production of 1,3-propanediol From Selective Hydrogenolysis of Glycerol. Frontiers in Chemistry. [Link]

- WO1991018914A1 - Synthesis of glycerol di- and triphosphate derivatives.

-

The reaction pathway of glycerol hydrogenolysis to 1,3-propanediol. ResearchGate. [Link]

-

Recent Development in Biological Production of 1,3-Propanediol. Chemical Methodologies. [Link]

-

SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering. [Link]

-

Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

-

Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. ResearchGate. [Link]

-

Glycerol Hydrogenolysis to Produce 1,2-Propanediol in Absence of Molecular Hydrogen Using a Pd Promoted Cu/MgO/Al2O3 Catalyst. MDPI. [Link]

-

Green Chemistry Selective conversion of glycerol to 1,3-propanediol using Pt-sulfated zirconia. Academia.edu. [Link]

-

1,2—Propanediol Production from Glycerol Derived from Biodiesel’s Production: Technical and Economic Study. MDPI. [Link]

-

Analytical methods for the determination of 3-chloro-1,2-propandiol... PubMed. [Link]

-

“Sorry, this wine tastes like 3-MPD”. Tentamus Group. [Link]

-

3-(Methylthio)-1,2-propanediol. PubChem. [Link]

-

The production of epichlorohydrin from glycerol. University of Groningen. [Link]

-

Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV. [Link]

-

Conversion of Glycerol to Propanediol and Acrolein by Heterogeneous Catalysis. ResearchGate. [Link]

- WO2014049625A1 - Continuous process for producing epichlorohydrin

-

New Process for Producing Epichlorohydrin via Glycerol Chlorination. ResearchGate. [Link]

-

Human Metabolism Map III - Glycerols (Mono,Di, Tri) and Phosphatidic Acid. YouTube. [Link]

-

The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide... PMC - PubMed Central. [Link]

-

Method of determination of 1,2-propanediol and 2,3-butanediol. OIV. [Link]

-

Determination of 3-chloro-1,2-propanediol in biological samples... PubMed. [Link]

-

Synthesis of High-Molecular-Weight Multifunctional Glycerol Polyhydroxyurethanes PHUs. MDPI. [Link]

-

3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Inchem.org. [Link]

-

Towards sustainable manufacture of epichlorohydrin from glycerol... Green Chemistry (RSC Publishing). [Link]

Sources

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Methylthio)-1,2-propanediol | C4H10O2S | CID 90802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. “Sorry, this wine tastes like 3-MPD” - Tentamus Group [tentamus.com]

- 11. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]

- 12. oiv.int [oiv.int]

Application Note: Chemo-Enzymatic Synthesis and Chiral Resolution of 3-Methylthio-1,2-Propanediol

Executive Summary

3-Methylthio-1,2-propanediol (MTPD) is a high-value bifunctional intermediate used in the synthesis of sulfur-containing flavor compounds (savory/meaty profiles) and as a chiral building block for pharmaceutical agents. While fermentation routes exist (via methionine metabolism in Saccharomyces), they often suffer from low titers and complex downstream processing.

This Application Note details a scalable, two-phase chemo-enzymatic protocol for producing high-purity, optically active MTPD.

-

Chemical Phase: High-yield nucleophilic substitution of 3-chloro-1,2-propanediol with sodium thiomethoxide.

-

Biocatalytic Phase: Lipase-catalyzed kinetic resolution to separate enantiomers with high Enantiomeric Ratio (E > 100).[1][2][3]

This hybrid approach leverages the low cost of chemical precursors with the extreme stereoselectivity of biocatalysts, offering a robust route for drug development and fine chemical synthesis.

Scientific Principles & Mechanism

Chemical Nucleophilic Substitution

The synthesis begins with the conversion of 3-chloro-1,2-propanediol (3-CPD) to racemic MTPD. The reaction is an SN2 nucleophilic substitution where the methanethiolate anion (MeS⁻) displaces the chloride leaving group.

-

Critical Control: The reaction is exothermic.[4] Temperature control is vital to prevent polymerization or over-oxidation of the sulfur moiety.

Enzymatic Kinetic Resolution

The core of this protocol is the kinetic resolution of the racemic diol using Lipase B from Candida antarctica (CAL-B) (immobilized as Novozym 435).

-

Regioselectivity: CAL-B shows a strong preference for acylating the primary hydroxyl group (C1) over the secondary hydroxyl (C2).

-

Enantioselectivity: While reacting at C1, the enzyme's chiral pocket exerts stereocontrol based on the configuration at C2. The enzyme preferentially acylates one enantiomer (typically the spatial equivalent of the (R)-isomer in standard 1,2-diols), leaving the other as the unreacted diol.

Technical Insight (CIP Priority Inversion): Researchers must note that replacing the Chlorine atom (in 3-CPD) with a Methylthio group changes Cahn-Ingold-Prelog (CIP) priorities.

-

In 1,2-propanediol: -CH₂OH (Priority 2) > -CH₃ (Priority 3).

-

In 3-MTPD: -CH₂SMe (Priority 2) > -CH₂OH (Priority 3) due to Sulfur (Z=16) > Oxygen (Z=8).

-

Result: The spatial preference of the enzyme remains constant, but the R/S descriptor of the product may flip compared to non-sulfur analogs.

Workflow Visualization

Caption: Chemo-enzymatic pathway converting 3-chloro-1,2-propanediol to enantiopure 3-methylthio-1,2-propanediol via nucleophilic substitution followed by lipase-mediated kinetic resolution.

Experimental Protocols

Phase 1: Chemical Synthesis of Racemic MTPD

Objective: Synthesis of rac-3-methylthio-1,2-propanediol from 3-chloro-1,2-propanediol.

Materials:

-

3-Chloro-1,2-propanediol (3-CPD) (>98%)

-

Sodium thiomethoxide (20% aqueous solution or solid)

-

Dichloromethane (DCM) for extraction

-

Magnesium sulfate (anhydrous)

Protocol:

-

Setup: Charge a 500 mL 3-neck round-bottom flask with 3-chloro-1,2-propanediol (11.05 g, 100 mmol) and 50 mL of water. Place in an ice bath to cool to 4°C.

-

Addition: Dropwise add Sodium thiomethoxide (1.1 eq, 110 mmol) over 30 minutes.

-

Caution: The reaction is exothermic.[4] Maintain internal temperature < 10°C during addition to prevent side reactions.

-

-

Reaction: Remove ice bath and allow to warm to room temperature (25°C). Stir for 4 hours.

-

Monitoring: Monitor consumption of 3-CPD via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) or GC.

-

-

Workup:

-

Extract the aqueous mixture with DCM (3 x 50 mL).

-

Wash combined organic layers with brine (50 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil by vacuum distillation (bp ~120°C at 5 mmHg) to obtain clear, colorless rac-MTPD.

Phase 2: Enzymatic Kinetic Resolution

Objective: Separation of enantiomers using Novozym 435 (CAL-B).

Materials:

-

rac-3-Methylthio-1,2-propanediol (from Phase 1)

-

Novozym 435 (Immobilized Candida antarctica Lipase B)

-

Vinyl Acetate (Acyl donor)

-

MTBE (Methyl tert-butyl ether) - Solvent Choice: Hydrophobic solvents preserve the "lid-open" conformation of lipases better than hydrophilic ones.

Protocol:

-

Preparation: Dissolve rac-MTPD (1.22 g, 10 mmol) in 50 mL of anhydrous MTBE.

-

Acyl Donor: Add Vinyl Acetate (5 eq, 50 mmol).

-

Note: Excess vinyl acetate drives the equilibrium forward. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.

-

-

Initiation: Add Novozym 435 (20 mg/mmol substrate = 200 mg).

-

Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

-

Monitoring: Sample 50 µL aliquots every 2 hours. Analyze via Chiral HPLC (Daicel Chiralpak AD-H column) or Chiral GC (Cyclodextrin-based column).

-

Stop Condition: Stop reaction when conversion reaches exactly 50% (approx. 6–12 hours depending on enzyme activity).

-

-

Termination: Filter off the immobilized enzyme (enzyme can be washed with MTBE and reused up to 5 cycles).

-

Separation:

-

Concentrate the filtrate.

-

Separate the (S)-Diol (unreacted) from the (R)-Acetate (product) using silica gel flash chromatography (Gradient: 10% -> 50% EtOAc in Hexane).

-

Note: The mono-acetate elutes significantly faster than the diol.

-

Analytical Data & Validation

To ensure protocol validity, the following parameters must be calculated. The Enantiomeric Ratio (E) is the critical metric for biocatalyst performance.

Formula:

- = Conversion (0 to 1)

- = Enantiomeric excess of the product (acetate)[2]

- = Enantiomeric excess of the substrate (diol)

Typical Performance Metrics:

| Parameter | Value | Notes |

| Time to 50% Conv. | 6 - 8 hours | Dependent on enzyme loading. |

| ee (Product) | > 98% | High selectivity for the ester.[7] |

| ee (Substrate) | > 97% | At 50-52% conversion. |

| E-Value | > 100 | Indicates excellent resolution.[1][3] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Reaction Rate | High Water Activity ( | Dry solvent over molecular sieves (3Å). Lipases require trace water, but excess water promotes hydrolysis over transesterification. |

| Low Selectivity (E < 20) | Temperature too high | Lower temperature to 20-25°C. Selectivity often increases as temperature decreases (enthalpic control). |

| Enzyme Aggregation | Mechanical Shear | Use an orbital shaker instead of a magnetic stir bar to prevent grinding the immobilized beads. |

References

-

Chemical Precursor Synthesis

-

Enzymatic Resolution (Analogous Substrates)

-

Lipase Kinetic Resolution Principles

-

Biosynthetic Context (Fermentation)

Sources

- 1. repository.tudelft.nl [repository.tudelft.nl]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 9. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Detailed protocol for 3-(methylsulfanyl)propane-1,2-diol synthesis

Application Note: High-Purity Synthesis of 3-(Methylsulfanyl)propane-1,2-diol

Executive Summary

This technical guide details the synthesis of 3-(methylsulfanyl)propane-1,2-diol (CAS: 42738-96-3), a critical intermediate in the synthesis of pharmaceuticals and high-value flavor compounds. Unlike generic protocols, this guide focuses on the Nucleophilic Substitution of 3-Chloro-1,2-propanediol (3-MCPD) using Sodium Methanethiolate (NaSMe).

This route is selected over the Glycidol/Epoxide ring-opening method for two reasons:

-

Stability: 3-MCPD is significantly more stable and less prone to uncontrolled polymerization than glycidol.

-

Regiocontrol: The pre-existing 1,2-diol framework minimizes the formation of the unwanted 1,3-isomer, ensuring high structural fidelity.

Key Technical Challenges Addressed:

-

Odor Control: Mitigation of volatile methanethiol evolution.

-

Impurity Management: Removal of unreacted 3-MCPD (a known carcinogen).

-

Thermal Stability: Prevention of diol dehydration during distillation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a classic

Figure 1: Reaction pathway demonstrating the direct displacement of chloride by the thiolate anion.

Safety & Handling (Critical)

| Compound | Hazard Class | Critical Precaution |

| 3-Chloro-1,2-propanediol | Carcinogen (2B), Acute Toxin | Handle in a glovebox or certified fume hood. Double-glove (Nitrile/Laminate).[1] |

| Sodium Methanethiolate | Corrosive, Stench | DO NOT ACIDIFY without a scrubber. Releases Methanethiol gas (fatal/explosive). |

| Methanethiol (Byproduct) | Flammable Gas, Extreme Stench | Use a bleach (NaOCl) scrubber on the vent line to oxidize escaping thiols. |

Scrubber Setup: Connect the reaction vessel vent to a trap containing 10% aqueous Sodium Hypochlorite (Bleach) or Hydrogen Peroxide to neutralize any escaping sulfur odors immediately.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

3-Chloro-1,2-propanediol (3-MCPD), >98% purity.

-

Sodium Methanethiolate (NaSMe), 21% aqueous solution (commercial) or solid (95%).

-

Ethanol (Absolute) or Methanol (if using solid NaSMe).

-

Dichloromethane (DCM) for extraction.

-

-

Equipment:

-

3-Neck Round Bottom Flask (RBF).

-

Reflux Condenser.

-

Mechanical Stirrer (Magnetic stirring may fail due to salt precipitation).

-

Vacuum Distillation Setup (Short-path).

-

Step-by-Step Procedure

Step 1: Nucleophile Preparation

-

Charge the 3-neck RBF with Sodium Methanethiolate (1.1 equivalents) .

-

Cool the solution to 0–5°C using an ice bath. The reaction is exothermic; controlling initial temperature prevents side reactions.

Step 2: Addition of Electrophile

-

Add 3-Chloro-1,2-propanediol (1.0 equivalent) dropwise over 30 minutes.

-

Maintain internal temperature below 20°C during addition.

-

Observation: The solution may become cloudy as NaCl begins to form (if solvent volume is low).

Step 3: Reaction Phase

-

Remove the ice bath and allow the mixture to reach room temperature.

-

Heat the mixture to 60°C for 4–6 hours .

-

Monitor: Use TLC (Solvent: 5% MeOH in DCM) or GC-MS. 3-MCPD consumption indicates completion.

-

Endpoint: Disappearance of the starting material peak (approx. retention time varies by column, typically earlier than product).

-

Step 4: Workup & Salt Removal

-

Cool the reaction mixture to room temperature.

-

Solvent Removal: Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove Ethanol/Water. A semi-solid slurry (Product + NaCl) will remain.

-

Extraction: Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate . The product is soluble; NaCl is not.

-

Filtration: Filter off the precipitated Sodium Chloride (NaCl) using a sintered glass funnel.

-

Drying: Dry the organic filtrate over Anhydrous Sodium Sulfate (

). Filter again.

Step 5: Purification (Vacuum Distillation)

-

Concentrate the filtrate to yield the crude yellow oil.

-

Perform High-Vacuum Distillation .

-

Collection: Discard the initial "fores" (solvent traces). Collect the main fraction (colorless to pale yellow viscous liquid).

Analytical Characterization

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | ||

| IR Spectroscopy | 3350-3400 | Broad O-H stretch (Strong). |

| 2910-2950 | C-H stretch (Alkyl). | |

| No peak at 2550 | Absence of S-H stretch (confirms thioether, not thiol). | |

| Mass Spectrometry | m/z = 122.18 | Molecular Ion (Calculated MW: 122.19). |

Process Workflow Diagram

Figure 2: Operational workflow from reagent mixing to final purification.

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete displacement or loss during aqueous workup (product is water-soluble).

-

Solution: Ensure the extraction solvent (DCM) is used copiously (3x washes). Saturate the aqueous layer with NaCl (salting out) before extraction to push the product into the organic phase.

-

-

Persistent Stench:

-

Cause: Residual unreacted Methanethiolate.

-

Solution: Treat glassware with dilute bleach immediately after use. Do not use acidic cleaning solutions until the flask has been rinsed with bleach/base.

-

-

Polymerization:

-

Cause: Overheating during distillation.

-